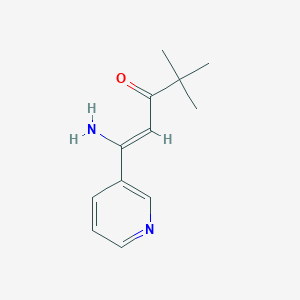
1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of 1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one and related compounds involves complex organic reactions, leading to the formation of unsymmetrical Schiff bases, demonstrating the compound's foundational structure and reactivity toward other chemical entities. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine with 3-ethoxyvinylidene-2,4-pentanedione highlight the compound's intricate synthetic pathways (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4'-Amino-5'-amino pyrimidyl) -2-pentene-4-one, has been elucidated through crystallographic studies, revealing monoclinic space group configurations and extensive hydrogen bonding networks, which are crucial for understanding the structural basis of its chemical reactivity and properties (Silverman & Yannoni, 1965).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, reflecting its reactivity in forming complexes with metal ions, as seen in the chelating behavior of similar ligands towards various metal ions. Such studies not only illuminate the compound's affinity for metal ions but also its potential in catalysis and material science applications (Masoud, Abouel‐Enein, Ali, & Abd Elhamed, 2020).
Physical Properties Analysis
While specific research directly addressing the physical properties of this compound is scarce, studies on similar compounds offer insights into their behavior under different conditions, including crystalline structures, solubility, and thermal stability. These aspects are fundamental for applications in various chemical and pharmaceutical processes.
Chemical Properties Analysis
The chemical properties, such as basicity, reactivity with different reagents, and the ability to undergo various organic transformations, are critical for understanding the scope of applications of this compound. For instance, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols showcase the compound's antioxidative properties and potential as a chain-breaking antioxidant in organic solutions (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound's significance is highlighted in crystal structure studies, where its derivatives demonstrate unique crystallization properties. In particular, the study of aminopyrimidine derivatives, closely related to 1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one, reveals their ability to form extensive hydrogen bond networks within crystalline structures. This feature is crucial for understanding molecular packing and interaction in solid-state chemistry, providing insights into the molecular design of new materials with specific physical and chemical properties (J. Silverman & N. F. Yannoni, 1965).
Reagent for Aldehyde Detection
In analytical chemistry, derivatives of this compound, like 4-amino-3-penten-2-one, have been employed as selective reagents for aldehydes. Their stability, selectivity, and reactivity make them particularly useful in the detection of formaldehyde through fluorescence-based methods, showcasing their utility in environmental monitoring and food safety assessments (B. J. Compton & W. C. Purdy, 1980).
Synthesis of Chemical and Biological Interests
The compound and its analogs serve as key intermediates in the synthesis of chemically and biologically relevant molecules. For instance, the synthesis of pyridinylaminohexadienones from commercially available 2-aminopyridine derivatives illustrates the compound's role in creating compounds of interest in chemical and biological research. This process leads to the formation of molecules with potential applications in medicinal chemistry and drug development (M. T. Cocco, C. Conglu, & V. Onnis, 2001).
Molecular Structure Studies
Research involving unsymmetrical Schiff bases derived from 3,4-diaminopyridine, closely related to the compound , underlines the importance of such molecules in elucidating the principles of molecular structure, particularly in the context of hydrogen-bonded dimers. These studies contribute to a deeper understanding of molecular interactions, which is vital for the development of novel compounds with tailored properties (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).
Propiedades
IUPAC Name |
(Z)-1-amino-4,4-dimethyl-1-pyridin-3-ylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)7-10(13)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQCLXOWLNRENC-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C1=CN=CC=C1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)


![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)